molecular formula C8H6N2O2 B598471 Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate CAS No. 169750-88-3

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

Cat. No.: B598471
CAS No.: 169750-88-3
M. Wt: 162.15 g/mol
InChI Key: UIZRPNPIXHSJAW-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique structure, which includes a tert-butyl group attached to an octahydro-pyrrolo-pyridine ring system

Scientific Research Applications

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate typically involves the reaction of a pyrrolo-pyridine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolo-pyridine compounds.

Mechanism of Action

The mechanism of action of tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
  • Tert-butyl octahydro-1H-pyrrolo[3,4-C]pyridine-1-carboxylate

Uniqueness

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is unique due to its specific ring structure and the position of the tert-butyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

169750-88-3

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

pyrrolo[2,3-c]pyridine-1-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c11-8(12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H,11,12)

InChI Key

UIZRPNPIXHSJAW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2C1CNCC2

Canonical SMILES

C1=CN=CC2=C1C=CN2C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 g, 4.58 mmol) and PtO2 (0.208 g, 0.916 mmol) were placed in 1:1 EtOH:AcOH (10 mL) and shaken at 50 PSI under H2 for 8 hours. The reaction was then concentrated. The crude oil was dissolved in DCM, poured into saturated Na2CO3 and extracted into DCM. The organic fraction was dried, filtered, and concentrated to give the product as an oil, tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (0.99 g, 95.5% yield).
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0.208 g
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 g, 4.58 mmol) and PtO2 (0.208 g, 0.916 mmol) were placed in 1:1 EtOH:AcOH (10 mL) and hydrogenated at 50 PSI of H2 for 8 hours (Parr shaker). The reaction was then concentrated, and the crude oil was dissolved in DCM and poured into saturated Na2CO3 and extracted into DCM. The combined organic fractions were dried, filtered, and concentrated to give tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (0.99 g, 95% yield) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.208 g
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (0.5 g, 2.3 mmol) in AcOH (15 mL) was added PtO2 (0.25 g, 1.1 mmol). The mixture was treated with an atmosphere of hydrogen atmosphere (60 psi) and stirred for 12 h at rt. The suspension was filtered through a pad celite and concentrated in vacuo to afford a residue. The crude material was diluted with ethyl acetate (50 mL) and washed with sat. NaHCO3 (100 mL), the organic phase was separated, dried (Na2SO4) filtered and concentrated in vacuo to afford the title compound (0.53 g, 99% yield). 1H NMR (400 MHz, CDCl3) δ=6.07-5.58 (m, 1H), 4.03-3.68 (m, 1H), 3.57-3.22 (m, 3H), 3.05-2.66 (m, 2H), 2.49-2.19 (m, 1H), 1.96 (s, 4H), 1.77-1.64 (m, 1H), 1.45 (s, 9H). LC/MS (m/z): calc; d. For C12H22N2O2 (M+1H) 227. found 227.2.
Quantity
0.5 g
Type
reactant
Reaction Step One
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Quantity
15 mL
Type
solvent
Reaction Step One
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Quantity
0.25 g
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catalyst
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reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
99%

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